molecular formula C11H14 B1345745 4-Isopropyl styrene CAS No. 2055-40-5

4-Isopropyl styrene

Cat. No.: B1345745
CAS No.: 2055-40-5
M. Wt: 146.23 g/mol
InChI Key: QQHQTCGEZWTSEJ-UHFFFAOYSA-N
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Description

. It is a derivative of styrene, where the para position of the benzene ring is substituted with an isopropyl group. This compound is used in various industrial applications, particularly in the production of polymers and resins .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl styrene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Radical Polymerization: This reaction involves the formation of polymers through the reaction of free radicals.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Isopropyl styrene primarily involves its ability to undergo radical polymerization. The process begins with the initiation step, where a radical initiator (e.g., benzoyl peroxide) decomposes to form free radicals. These radicals then react with the double bond of this compound, forming a new radical species. This propagation step continues, leading to the formation of long polymer chains. The reaction terminates when two radical species combine, resulting in a stable polymer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts different physical and chemical properties compared to its analogs. This substitution can affect the polymerization behavior, thermal stability, and solubility of the resulting polymers, making it suitable for specific applications where these properties are desired .

Properties

IUPAC Name

1-ethenyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-10-5-7-11(8-6-10)9(2)3/h4-9H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHQTCGEZWTSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30872-09-4
Record name Benzene, 1-ethenyl-4-(1-methylethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30872-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40174552
Record name p-Isopropylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055-40-5
Record name 1-Ethenyl-4-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Isopropylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Isopropylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-isopropylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a 4-isopropyl group in styrene affect the water resistance of unsaturated polyester resins?

A1: Interestingly, incorporating 4-Isopropyl styrene as a crosslinker leads to improved water resistance in unsaturated polyester resins compared to using unsubstituted styrene. [] This enhancement is attributed to the bulky nature of the isopropyl group, which likely hinders water molecule penetration into the polymer network. [] This effect contrasts with the reduced water resistance observed with other alkyl substituents, suggesting a unique influence of the isopropyl group's structure. []

Q2: Does the incorporation of this compound impact the thermal stability of unsaturated polyester resins?

A2: While the provided research doesn't directly investigate the thermal stability of resins crosslinked with this compound, it highlights a general trend. The study demonstrates that incorporating linear alkyl groups, like n-butyl, into the styrene structure enhances the thermal stability of the resulting resin. [] Although not directly studied, it's plausible that the branched isopropyl group might exert a different influence on thermal properties compared to linear alkyl substituents. Further research would be needed to definitively characterize the thermal behavior of this compound-crosslinked resins.

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